molecular formula C5H3Cl2FN2 B6209342 2,5-dichloro-3-fluoropyridin-4-amine CAS No. 2731014-29-0

2,5-dichloro-3-fluoropyridin-4-amine

Cat. No.: B6209342
CAS No.: 2731014-29-0
M. Wt: 181
InChI Key:
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Description

2,5-Dichloro-3-fluoropyridin-4-amine is an organic compound with the molecular formula C5H3Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method includes the fluorination of 2,5-dichloropyridine followed by amination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,5-Dichloro-3-fluoropyridin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-fluoropyridin-4-amine involves its interaction with biological molecules through its reactive halogen groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

    4-Amino-3,5-dichloro-2,6-difluoropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.

    2-Amino-5-chloro-3-fluoropyridine: Shares the fluorine and chlorine substituents but differs in the position of the amino group.

Uniqueness: 2,5-Dichloro-3-fluoropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,5-dichloro-3-fluoropyridin-4-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,5-dichloro-3-fluoropyridine", "4-nitroaniline", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dichloro-3-fluoropyridine to 2,5-dichloro-3-fluoropyridin-4-ol using sodium dithionite in water.", "Step 2: Conversion of 2,5-dichloro-3-fluoropyridin-4-ol to 2,5-dichloro-3-fluoropyridin-4-amine using hydrochloric acid and sodium hydroxide in ethanol.", "Step 3: Reduction of 4-nitroaniline to 4-aminophenol using sodium dithionite in water.", "Step 4: Conversion of 4-aminophenol to 2,5-dichloro-3-fluoropyridin-4-amine using 2,5-dichloro-3-fluoropyridin-4-ol and hydrochloric acid in ethanol." ] }

CAS No.

2731014-29-0

Molecular Formula

C5H3Cl2FN2

Molecular Weight

181

Purity

95

Origin of Product

United States

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